molecular formula C22H28N2O4S B2913128 4-(2-methylpropoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 946381-54-0

4-(2-methylpropoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2913128
CAS No.: 946381-54-0
M. Wt: 416.54
InChI Key: ATYGVXVYQQRYQF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “4-isobutoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” are not explicitly mentioned in the available resources .

Scientific Research Applications

Human Beta3 Adrenergic Receptor Agonists

Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been examined for their potential as human beta3 adrenergic receptor (AR) agonists. These compounds have shown significant selectivity and potency, with some derivatives demonstrating more than 1000-fold selectivity over other ARs. This highlights their potential application in treating metabolic disorders by targeting beta3 ARs (Parmee et al., 2000).

Human Carbonic Anhydrases Inhibitors

Research has also explored benzenesulfonamide derivatives for their interaction with human carbonic anhydrases (hCAs), particularly aiming at improving selectivity towards druggable isoforms. These studies, supported by crystallographic and docking analyses, offer insights into designing new inhibitors for specific hCAs involved in various diseases, showcasing the therapeutic potential of these compounds (Bruno et al., 2017).

Anticancer Agents

Several tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. These compounds showed promising results, with some exhibiting higher potency than established anticancer drugs like Doxorubicin. This indicates their potential as novel anticancer agents, contributing to the development of new therapeutic options (Alqasoumi et al., 2010).

Antimicrobial Agents

New compounds combining quinoline with sulfonamide moieties have been synthesized and tested as antimicrobial agents. These compounds have shown significant activity against Gram-positive bacteria, indicating their potential use in combating microbial infections (Biointerface Research in Applied Chemistry, 2019).

Transfer Hydrogenation Catalysts

Half-sandwich ruthenium complexes containing aromatic sulfonamides with pyridinyl rings have been synthesized and characterized. These complexes demonstrated efficiency as catalysts in the transfer hydrogenation of acetophenone derivatives, indicating their application in synthetic chemistry and industrial processes (Dayan et al., 2013).

Properties

IUPAC Name

4-(2-methylpropoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-4-22(25)24-13-5-6-17-14-18(7-12-21(17)24)23-29(26,27)20-10-8-19(9-11-20)28-15-16(2)3/h7-12,14,16,23H,4-6,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYGVXVYQQRYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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